Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a chemical compound with significant interest in organic and medicinal chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. The compound's systematic name reflects its structure, which includes a bromine atom at the 6-position of the indole ring, a methyl group at the 1-position, and an ester functional group at the 2-position.
The compound can be synthesized through various methods involving indole derivatives. It is often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is classified as an indole derivative and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 268.11 g/mol. The compound is recognized under the CAS number 680569-18-0.
The synthesis of methyl 6-bromo-1-methyl-1H-indole-2-carboxylate typically involves several key steps:
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents at the C6 position of the indole scaffold. This method allows for the introduction of diverse functional groups, enhancing the compound's biological activity and potential applications .
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate features a planar structure due to the conjugation between the indole nitrogen and the carbonyl group of the carboxylate. The bromine atom at the 6-position influences both electronic properties and sterics, which are crucial for its reactivity and interaction with biological targets.
The crystal structure can be analyzed using X-ray diffraction techniques, revealing details about bond lengths, angles, and molecular packing. For instance, intermolecular hydrogen bonds can stabilize the crystalline form, impacting solubility and reactivity .
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure; for example, the presence of electron-withdrawing groups can enhance electrophilicity at certain positions on the indole ring .
The mechanism of action for methyl 6-bromo-1-methyl-1H-indole-2-carboxylate primarily relates to its role as an inhibitor in biological systems. For instance, it has been studied for its potential to inhibit integrase enzymes crucial for viral replication.
Binding studies demonstrate that this compound interacts with viral DNA through π–π stacking interactions facilitated by its halogenated benzene ring . The binding affinity is often quantified using IC50 values in enzymatic assays.
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate typically appears as a light brown crystalline solid. Its melting point and solubility characteristics are essential for determining its applicability in various formulations.
Key chemical properties include:
Relevant data such as log P values indicate lipophilicity, which is crucial for drug-like properties .
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate finds applications in:
Palladium-catalyzed cross-coupling reactions are pivotal for modifying the C6-bromo position of methyl 6-bromo-1-methyl-1H-indole-2-carboxylate. The bromine atom at C6 exhibits high electrophilicity, enabling Suzuki-Miyaura, Stille, and Heck couplings under mild conditions. For carbonylative couplings, Pd(0) complexes (e.g., Pd(PPh₃)₄) facilitate carbon monoxide insertion at 12 bar pressure, converting the bromide into aryl ketone or ester functionalities. This transforms the indole scaffold into 2-aroylindoles or 2-heteroaroylindoles in a single domino reaction [6]. Isonitriles serve as practical CO surrogates in these cascades, bypassing hazardous gas handling. Key to success is the gem-dibromovinylaniline substrate design, which undergoes sequential C–N coupling, CO insertion, and Suzuki coupling with arylboronic esters (yields: 60–85%). Optimized conditions use dioxane at 100°C with K₂CO₃ base, ensuring C6 selectivity without competing N1-methyl or C2-ester group interference [6].
Achieving C6-selective bromination requires careful control of electronic and steric factors. Direct bromination of 1-methylindole-2-carboxylate favors C3 due to inherent pyrrole-ring electron richness. To override this, a directing-group-assisted strategy is employed: the C2 ester group coordinates Lewis acids (e.g., AlCl₃), transiently deactivating C3 and orienting electrophiles to C6. Alternatively, a stepwise sequence proves robust:
The synthesis of methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (CAS: 680569-18-0) proceeds via one-pot N-methylation/esterification. A mixture of 6-bromo-1H-indole-2-carboxylic acid (1.00 g, 4.16 mmol), K₂CO₃ (1.48 g, 10.7 mmol), and MeI (0.58 mL, 9.32 mmol) in DMF (14 mL) undergoes sequential stirring:
Table 1: Esterification Optimization Parameters
Parameter | Condition | Impact on Yield |
---|---|---|
Base (Equiv) | K₂CO₃ (2.6 equiv) | Maximizes N/C selectivity |
Solvent | DMF | Solubilizes intermediates |
Temperature | 60°C | Completes methylation |
MeI Stoichiometry | 2.2 equiv (stepwise) | Prevents O-alkylation |
Chromatography | 0–20% EtOAc/hexanes | Isolates pure product |
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate serves as a precursor to spirocyclic architectures via Pd(II)-catalyzed C–H activation. The sequence involves:
Table 2: Spirocyclization Substrate Scope
Insertion Coupling Partner | Product Class | Yield Range |
---|---|---|
Benzyne (from o-TMS-aryltriflate) | Spirooxindole | 78–92% |
Internal Alkyne (e.g., DMAD) | Spirodihydrobenzofuran | 75–88% |
Acrylamide (via Narasaka-Heck) | Spirocyclobutane-pyrroline | 70–85% [2] |
Chemoenzymatic strategies address stereoselective modifications inaccessible via classical synthesis. Engineered ketoreductases (KREDs) reduce prochiral ketones derived from indole-2-carboxylate hydrolysis with >99% ee. For example, a Sporidiobolus salmonicolor KRED variant (10 mutations) achieves 64-fold higher kcat in synthesizing R,R-alcohol intermediates for kinase inhibitors like ipatasertib [5]. Iminereductases (IREDs) (e.g., IR-G02) resolve racemic amines via asymmetric reductive amination at C3-modified indoles, yielding chiral amines with >99% ee. Machine learning-guided enzyme engineering minimizes screening efforts, while reaction conditions (aqueous buffer, 30°C) enhance sustainability.
Table 3: Key Identifiers of Methyl 6-Bromo-1-methyl-1H-indole-2-carboxylate
Property | Value |
---|---|
CAS Number | 680569-18-0 |
Molecular Formula | C₁₁H₁₀BrNO₂ |
Molecular Weight | 268.11 g/mol |
Appearance | Light yellow solid |
Storage | 0–8°C (refrigerated) |
Purity | ≥97% (HPLC) |
Key Applications | Pharmaceutical intermediates, Pd-catalyzed cross-coupling, spirocycle synthesis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1